7-chloro-3-(3-chlorophenyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one
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Overview
Description
7-chloro-3-(3-chlorophenyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one is a heterocyclic compound that features a triazoloquinazoline core structure
Mechanism of Action
Target of Action
It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . Similarly, quinazoline derivatives, another component of this compound, have been found to exhibit a wide range of biopharmaceutical activities .
Mode of Action
Triazole compounds are known to interact with various enzymes and receptors in the biological system, leading to a range of biological activities . Quinazoline derivatives also exhibit a wide range of therapeutic activities .
Biochemical Pathways
Both triazole and quinazoline derivatives, which are part of this compound’s structure, are known to interact with various biochemical pathways due to their ability to bind with different enzymes and receptors .
Pharmacokinetics
The pharmacokinetic properties of triazole and quinazoline derivatives, which are part of this compound’s structure, are well-studied .
Result of Action
It is known that triazole and quinazoline derivatives, which are part of this compound’s structure, exhibit a wide range of therapeutic activities .
Action Environment
It is known that the biological activities of triazole and quinazoline derivatives, which are part of this compound’s structure, can be influenced by various environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-3-(3-chlorophenyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one typically involves the condensation of o-azidobenzoic acid with phenylacetonitrile in the presence of methanolic sodium methoxide. This reaction produces 4,5-dihydro-5-oxo-3-phenyl-1,2,3-triazolo[1,5-a]quinazoline, which can be further modified to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-chloro-3-(3-chlorophenyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while substitution reactions may produce various triazoloquinazoline analogs.
Scientific Research Applications
7-chloro-3-(3-chlorophenyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its interactions with biological targets.
Industry: It may be used in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Shares structural similarities and potential therapeutic applications.
Uniqueness
7-chloro-3-(3-chlorophenyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one is unique due to its specific triazoloquinazoline core, which imparts distinct chemical and biological properties. Its ability to inhibit CDK2 with high specificity makes it a promising candidate for further development as an anticancer agent .
Properties
IUPAC Name |
7-chloro-3-(3-chlorophenyl)-1H-triazolo[1,5-a]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2N4O/c16-9-3-1-2-8(6-9)13-14-18-15(22)11-7-10(17)4-5-12(11)21(14)20-19-13/h1-7,20H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWHCVBYBFOSRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NNN3C2=NC(=O)C4=C3C=CC(=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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